1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Mechanism of Action
Target of Action
Pyrazoline derivatives, a class of compounds to which this molecule belongs, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that pyrazoline derivatives often exert their effects by interacting with their targets, leading to changes in the target’s function .
Biochemical Pathways
Pyrazoline derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Pyrazoline derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .
Biochemical Analysis
Biochemical Properties
1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over prolonged periods. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, it has been found to exhibit therapeutic effects, such as reducing inflammation and oxidative stress. At higher doses, toxic or adverse effects may occur, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many xenobiotics. The effects on metabolic flux and metabolite levels are also significant, as this compound can influence the production of reactive oxygen species and other metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . It is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes. The localization and accumulation of this compound in different cellular compartments can affect its function and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function . It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclocondensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly with electrophiles, can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
- 1-Ethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole
Comparison: 1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-ethyl-5-phenyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-13-11(14)8-10(12-13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFRCZFHFNZPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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